molecular formula C20H14ClF3N4O2 B3036770 3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole CAS No. 400078-58-2

3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole

Cat. No.: B3036770
CAS No.: 400078-58-2
M. Wt: 434.8 g/mol
InChI Key: PDFDRIXWZSOKQM-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole is a useful research compound. Its molecular formula is C20H14ClF3N4O2 and its molecular weight is 434.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Lipase and α-Glucosidase Inhibition: A study by Bekircan, Ülker, and Menteşe (2015) involved the synthesis of novel heterocyclic compounds derived from related triazole derivatives, demonstrating significant lipase and α-glucosidase inhibitory activities (Bekircan, Ülker, & Menteşe, 2015).

Anticancer and Antimicrobial Properties

  • Anticancer and Antimicrobial Agents: Katariya, Vennapu, and Shah (2021) synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines, exhibiting potential as anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

Antifungal Applications

  • Fungicidal Activity: Bai, Liu, Chenzhang, Xiao, Fu, and Qin (2020) conducted a study on novel 1,2,4-triazole derivatives, showing moderate to high fungicidal activities against various phytopathogens (Bai, Liu, Chenzhang, Xiao, Fu, & Qin, 2020).

Molecular Docking Studies

  • Molecular Docking for Drug Design: A study by Shelton (1981) explored the molecular structures of triazole derivatives, contributing to anti-convulsive activity and the treatment of epilepsy (Shelton, 1981).

Chemical Interactions and Bonding

  • π-Hole Tetrel Bonding Interactions: Ahmed, Yasin, Aziz, Khan, Tahir, Gil, and Frontera (2020) investigated triazole derivatives with α-ketoester functionality, analyzing their tetrel bonding interactions using DFT calculations and Hirshfeld surface analysis (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel: Baskar, Kesavan, Gopiraman, and Subramanian (2014) studied the use of triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating their efficiency in corrosion prevention (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

Antioxidant Properties

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4O2/c1-11-17(18(28-30-11)14-7-2-3-8-15(14)21)19-25-16(26-27-19)10-29-13-6-4-5-12(9-13)20(22,23)24/h2-9H,10H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFDRIXWZSOKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C3=NNC(=N3)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole
Reactant of Route 5
3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole
Reactant of Route 6
3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole

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